tert-butyl N-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]carbamate
Overview
Description
tert-Butyl {[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a triazole ring, a phenyl group, and an allylthio substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]carbamate typically involves multiple steps. One common method includes the reaction of 5-(allylthio)-4-phenyl-4H-1,2,4-triazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
tert-Butyl {[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The allylthio group may also play a role in its biological activity by undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Uniqueness
tert-Butyl {[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate is unique due to the presence of the triazole ring and the allylthio substituent, which confer distinct chemical and biological properties. These features differentiate it from other carbamates and make it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-5-11-24-15-20-19-14(12-18-16(22)23-17(2,3)4)21(15)13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCCYYKKCMSRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(N1C2=CC=CC=C2)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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